molecular formula C29H37NO6S B1592923 [4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate CAS No. 7512-38-1

[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate

Cat. No. B1592923
CAS RN: 7512-38-1
M. Wt: 527.7 g/mol
InChI Key: XDLUYXXFTDRUCT-UHFFFAOYSA-N
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Description

[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate is a useful research compound. Its molecular formula is C29H37NO6S and its molecular weight is 527.7 g/mol. The purity is usually 95%.
The exact mass of the compound [4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401019. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Fluorescent Phosphinimine Derivatives

A study described the synthesis of a fluorescent phosphinimine derivative with potential application as a reversible optical pH indicator due to its responsive color and fluorescence changes in the presence of incremental H+ concentrations. This suggests potential research applications in sensing and detection technologies (Xu et al., 2013).

Aromatic Polyesters with Cardo Groups

Research on aromatic polyesters containing cardo perhydrocumyl cyclohexylidene groups focused on their synthesis, characterization, and gas permeation study. These materials showed excellent thermal properties and solubility in organic solvents, indicating their potential for high-performance material applications (Shingte et al., 2019).

Bioactivity of Endophytic Fungus Derivatives

Compounds isolated from the mangrove endophytic fungus Alternaria sp., including cyclohexenone and cyclopentenone derivatives, exhibited potent scavenging activities and antifungal properties. This highlights the potential for natural product research and development of novel bioactive compounds for agricultural and pharmaceutical applications (Wang et al., 2015).

Chromium(III) Complexes in Copolymerization

A study on amine-bis(phenolate) chromium(III) complexes catalyzing the copolymerization of cyclohexene oxide and carbon dioxide into polycarbonates underscores the significance of catalyst development for sustainable polymer synthesis. The analysis of polymer end groups provided insights into potential initiation pathways, emphasizing the role of metal-organic frameworks in polymer science (Devaine-Pressing et al., 2015).

properties

IUPAC Name

[4-[bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2.H2O4S/c1-17(2)23-15-9-19(5)28(31)26(23)25(21-11-13-22(14-12-21)30(7)8)27-24(18(3)4)16-10-20(6)29(27)32;1-5(2,3)4/h9-18H,1-8H3,(H,31,32);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLUYXXFTDRUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)C(=C2C=CC(=[N+](C)C)C=C2)C3=C(C=CC(=C3O)C)C(C)C)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639481
Record name 4-{Bis[2-hydroxy-3-methyl-6-(propan-2-yl)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{Bis[2-hydroxy-3-methyl-6-(propan-2-yl)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium hydrogen sulfate

CAS RN

7512-38-1
Record name Thymol Violet
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{Bis[2-hydroxy-3-methyl-6-(propan-2-yl)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymol Violet
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate
Reactant of Route 2
[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate
Reactant of Route 3
[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate
Reactant of Route 4
[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate
Reactant of Route 5
[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate
Reactant of Route 6
[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate

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